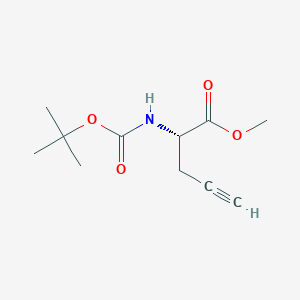

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h1,8H,7H2,2-5H3,(H,12,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMUXIIQQHTMKO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473564 | |

| Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71460-02-1 | |

| Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Introduction: A Versatile Building Block for Modern Drug Discovery

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a chiral non-natural amino acid derivative, has emerged as a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a stereodefined α-amino acid core, a readily cleavable tert-butoxycarbonyl (Boc) protecting group, and a terminal alkyne functionality, offers medicinal chemists a versatile platform for molecular exploration. The propargyl group, in particular, serves as a reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile and efficient construction of complex molecular architectures such as triazole-containing peptidomimetics[1][2]. The incorporation of such unnatural amino acids can enhance the metabolic stability, conformational rigidity, and binding affinity of peptide-based therapeutics[3]. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this valuable synthetic intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Synthesis: A Multi-Step Approach to a Chiral Propargylglycine Derivative

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiopurity. The overall synthetic strategy involves three key transformations: N-protection of a suitable amino acid precursor, installation of the propargyl side chain, and esterification of the carboxylic acid.

Causality Behind Experimental Choices

The selection of the synthetic route is guided by the principles of protecting group chemistry, stereochemical retention, and functional group compatibility. The Boc group is an ideal choice for protecting the amine functionality due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions[4]. The introduction of the propargyl group is typically achieved through alkylation, a reaction that necessitates the activation of a suitable glycine equivalent. Finally, the methyl esterification enhances the compound's stability and facilitates its purification and handling.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols provide a validated, step-by-step methodology for the synthesis of the title compound.

Step 1: Synthesis of N-Boc-Glycine Methyl Ester

This initial step involves the protection of the amino group of glycine methyl ester.

Protocol:

-

Suspend glycine methyl ester hydrochloride (1 equivalent) in a mixture of dichloromethane (DCM) and water[5].

-

To this suspension, add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents)[5].

-

Cool the reaction mixture in an ice bath and add triethylamine (2.2 equivalents) dropwise, maintaining the temperature below 20°C[6].

-

Allow the reaction to stir at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure[5].

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1N HCl), water, and brine[5][6].

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-glycine methyl ester as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of this compound via Alkylation

This crucial step introduces the propargyl side chain. A common method involves the alkylation of an N-protected glycine derivative.

Protocol:

-

Dissolve N-Boc-glycine methyl ester (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon)[7].

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents), dropwise to generate the enolate.

-

After stirring for 30-60 minutes at -78°C, add propargyl bromide (1.2 equivalents) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Alternative Step 3: Methyl Esterification of N-Boc-L-propargylglycine

If the synthesis starts from N-Boc-L-propargylglycine, the final step is the esterification of the carboxylic acid.

Protocol:

-

Dissolve N-Boc-L-propargylglycine (1 equivalent) in a suitable solvent such as acetone or DMF[8].

-

Add potassium carbonate (K₂CO₃) (2-3 equivalents) to the solution[8].

-

Add methyl iodide (CH₃I) (1.5-2 equivalents) and stir the reaction mixture at room temperature overnight[8].

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer, filter, and concentrate to yield the crude product.

-

Purify by column chromatography if necessary.

Comprehensive Characterization: A Spectroscopic and Analytical Profile

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Expected Spectroscopic Data

| Technique | Parameter | Expected Value/Observation | Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~5.2 (d, 1H) | NH |

| ~4.4 (m, 1H) | α-CH | ||

| ~3.7 (s, 3H) | OCH₃ | ||

| ~2.7 (m, 2H) | CH₂-C≡CH | ||

| ~2.0 (t, 1H) | C≡CH | ||

| ~1.4 (s, 9H) | C(CH₃)₃ | ||

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | ~171 | C=O (ester) |

| ~155 | C=O (Boc) | ||

| ~80 | C (CH₃)₃ | ||

| ~79 | C ≡CH | ||

| ~72 | C≡C H | ||

| ~53 | α-CH | ||

| ~52 | OCH₃ | ||

| ~28 | C(C H₃)₃ | ||

| ~23 | C H₂-C≡CH | ||

| IR (KBr, cm⁻¹) | Wavenumber (ν) | ~3300 | ≡C-H stretch |

| ~2120 | C≡C stretch (weak) | ||

| ~1745 | C=O stretch (ester) | ||

| ~1700 | C=O stretch (carbamate) | ||

| ~1510 | N-H bend | ||

| HRMS (ESI) | m/z | Calculated for C₁₁H₁₈NO₄ [M+H]⁺: 228.1230 | Found: within 5 ppm |

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Interpretation of Spectroscopic Data

-

¹H NMR: The proton NMR spectrum provides key information about the different proton environments in the molecule. The characteristic singlet for the nine protons of the Boc group around 1.4 ppm is a clear indicator of its presence. The terminal alkyne proton appears as a triplet around 2.0 ppm due to coupling with the adjacent methylene protons. The α-proton, being chiral, appears as a multiplet.

-

¹³C NMR: The carbon NMR spectrum confirms the presence of all eleven carbons in their distinct chemical environments. The carbonyl carbons of the ester and carbamate groups are observed in the downfield region. The quaternary carbon of the Boc group and the two sp-hybridized carbons of the alkyne are also characteristic.

-

IR Spectroscopy: The IR spectrum displays characteristic absorption bands for the key functional groups. The sharp peak around 3300 cm⁻¹ is indicative of the terminal alkyne C-H bond, while the weak absorption around 2120 cm⁻¹ corresponds to the C≡C triple bond stretch. The strong carbonyl absorptions for the ester and carbamate are also prominent.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which is crucial for confirming the elemental composition of the molecule. The experimentally determined mass should be in close agreement with the calculated mass for the protonated molecule [M+H]⁺.

Applications in Drug Development: A Gateway to Novel Therapeutics

The unique structural features of this compound make it a highly sought-after building block in drug discovery programs.

Peptidomimetics and Triazole-Containing Scaffolds

The primary application of this compound lies in the synthesis of peptidomimetics, where the peptide backbone is modified to improve pharmacological properties. The terminal alkyne allows for the facile introduction of a 1,2,3-triazole ring via CuAAC reaction with an azide-containing molecule[1][2]. The resulting 1,4-disubstituted triazole serves as a bioisostere for the amide bond, offering increased resistance to enzymatic degradation and the potential for new binding interactions with biological targets[1].

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using the title compound.

Antiviral Drug Discovery

Propargylglycine derivatives have been explored as components of antiviral agents, including inhibitors of HIV protease. The rigid, linear nature of the alkyne can be exploited to probe the active sites of enzymes and to introduce specific interactions that can lead to potent inhibition. While direct incorporation of the title compound into a marketed drug is not widely reported, its utility as a scaffold for the synthesis of more complex inhibitors is an active area of research.

Conclusion: An Indispensable Tool for the Medicinal Chemist

This compound is a testament to the power of synthetic chemistry in enabling modern drug discovery. Its strategic design and versatile reactivity provide a robust platform for the creation of novel molecular entities with improved therapeutic potential. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, empowering researchers to leverage this valuable building block in their quest for new medicines. The continued exploration of this and similar unnatural amino acids will undoubtedly lead to the development of the next generation of innovative therapeutics.

References

-

Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. (2021). Frontiers in Chemistry. [Link]

-

Synthesis of N-BOC-glycine methyl ester. (n.d.). PrepChem.com. [Link]

- Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent. (1995).

-

Prodrugs of HIV protease inhibitors—saquinavir, indinavir and nelfinavir—derived from diglycerides or amino acids: synthesis, stability and anti-HIV activity. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). Molecules. [Link]

-

Application of Amino Acids in the Structural Modification of Natural Products: A Review. (n.d.). Molecules. [Link]

-

The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. (n.d.). Molecules. [Link]

-

Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides. (2025). MDPI. [Link]

-

Synthesis and Antiviral Activity of a Series of 2'-C-Methyl-4'-thionucleoside Monophosphate Prodrugs. (2020). Journal of Medicinal Chemistry. [Link]

-

Vinylglycine and propargylglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. (n.d.). Biochemistry. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]

-

Multi-Step Synthesis in the Development of Antiviral Agents. (2024). Scholars Research Library. [Link]

-

Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds. (n.d.). Molecules. [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). Molecules. [Link]

-

Design and synthesis of triazole-based peptidomimetics of a PSD-95 PDZ domain inhibitor. (n.d.). MedChemComm. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

- The synthetic method of N Boc L propargylglycines. (n.d.).

-

Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents. (n.d.). Molecules. [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). OUCI. [Link]

-

Assigning methyl resonances for protein solution-state NMR studies. (n.d.). Methods. [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). Molecules. [Link]

-

Antiviral Drugs. (n.d.). PubMed Central. [Link]

-

A new metabolite of propargylglycine, gamma-glutamylpropargylglycylglycine, in liver of D,L-propargylglycine-administered rats. (1997). Biochimica et Biophysica Acta. [Link]

-

13.11 Characteristics of 13C NMR Spectroscopy. (2023). OpenStax. [Link]

-

A review: Mechanism of action of antiviral drugs. (2021). Journal of Pharmacy & BioAllied Sciences. [Link]

-

1 Supplementary Information Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-Glutamine Provides a Means of Annotating in vivo Metabolic Ut. (n.d.). Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Assigning methyl resonances for protein solution-state NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of triazole-based peptidomimetics of a PSD-95 PDZ domain inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Antiviral Perfluoroalkyl Derivatives of Teicoplanin and Vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prodrugs of HIV protease inhibitors—saquinavir, indinavir and nelfinavir—derived from diglycerides or amino acids: synthesis, stability and anti-HIV activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Abstract

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a chiral building block of significant interest, holds a pivotal position in the landscape of modern medicinal chemistry and peptide science. This technical guide provides a comprehensive overview of its core attributes, including its chemical and physical properties, detailed safety and handling protocols, and a thorough exploration of its applications. Emphasis is placed on its role as a versatile intermediate for the synthesis of complex peptides and as a key component in the construction of novel therapeutic agents through bio-orthogonal chemistries. The causality behind its synthetic pathways and its strategic utility in drug discovery are elucidated to provide field-proven insights for researchers and drug development professionals.

Core Compound Identification and Properties

This compound, also known as Boc-L-propargylglycine methyl ester, is a non-canonical amino acid derivative. Its structure is characterized by a terminal alkyne (propargyl group), a methyl ester at the C-terminus, and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group, with the stereochemistry fixed in the (S)-configuration.

Chemical Identity

| Identifier | Value |

| IUPAC Name | methyl (2S)-2-[(tert-butoxycarbonyl)amino]pent-4-ynoate |

| CAS Number | 71460-02-1 |

| Molecular Formula | C₁₁H₁₇NO₄ |

| Molecular Weight | 227.26 g/mol |

| InChI Key | QPMUXIIQQHTMKO-QMMMGPOBSA-N |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid or liquid | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate. | Inferred from synthesis protocols |

| Storage Temperature | 2-8°C, sealed and dry | [1] |

Strategic Importance in Research and Development

The unique trifunctional nature of this compound underpins its value in chemical synthesis. The Boc group offers robust protection of the amine, which can be selectively removed under acidic conditions, a cornerstone of peptide synthesis.[3] The methyl ester provides a stable handle for the carboxylic acid, while the terminal alkyne is a gateway to a multitude of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."

This strategic combination allows for its seamless integration into peptide sequences using standard solid-phase or solution-phase methodologies and subsequent site-specific modification of the resulting peptide or molecule.

Caption: Logical relationship of the key features and applications of the title compound.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved from the commercially available amino acid, L-propargylglycine. The synthesis involves two key transformations: the protection of the α-amino group with a Boc moiety and the esterification of the carboxylic acid.

Two-Step Synthesis from L-Propargylglycine

This approach provides a reliable and scalable method for producing the title compound with high enantiomeric purity.

Step 1: N-Boc Protection of L-Propargylglycine

This step is foundational. The use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base is a standard and highly efficient method for introducing the Boc protecting group onto an amino acid. The base is crucial for deprotonating the amino group, rendering it nucleophilic for attack on the Boc anhydride. A biphasic system or an aqueous organic mixture is often employed to facilitate the reaction of the water-soluble amino acid.

-

Materials: L-Propargylglycine, Di-tert-butyl dicarbonate (Boc₂O), Potassium Carbonate (K₂CO₃), Tetrahydrofuran (THF), Water, Diethyl ether, 1N Citric Acid solution, Dichloromethane (DCM).

-

Protocol:

-

Suspend L-propargylglycine (1 equivalent) in a mixture of THF and water.

-

Add potassium carbonate (approx. 3 equivalents) and di-tert-butyl dicarbonate (approx. 1.5-2 equivalents) to the suspension.

-

Stir the resulting solution vigorously at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

-

Remove the organic solvent (THF) under reduced pressure.

-

Wash the remaining aqueous phase with diethyl ether to remove any unreacted Boc₂O.

-

Cool the aqueous phase in an ice bath and acidify to pH 3 with 1N aqueous citric acid.

-

Extract the product, Boc-L-propargylglycine, with dichloromethane (3x volumes).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected acid, which can be used in the next step without further purification.[4]

-

Step 2: Methyl Esterification of Boc-L-Propargylglycine

Esterification of the N-protected amino acid can be achieved through several methods. A common and mild method involves the use of a base and methyl iodide. This is an Sₙ2 reaction where the carboxylate anion acts as a nucleophile.

-

Materials: Boc-L-propargylglycine (from Step 1), Potassium Carbonate (K₂CO₃), Methyl Iodide (MeI), Dimethylformamide (DMF), Ethyl Acetate, Water, Brine.

-

Protocol:

-

Dissolve Boc-L-propargylglycine (1 equivalent) in anhydrous DMF.

-

Add solid potassium carbonate (approx. 1.1 equivalents) to the solution.

-

Stir the suspension for 10-15 minutes in an ice-water bath.

-

Add methyl iodide (2 equivalents) to the mixture. Caution: Methyl iodide is toxic and should be handled in a fume hood.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete formation of the methyl ester.[5]

-

Filter the reaction mixture to remove inorganic salts.

-

Partition the filtrate between ethyl acetate and water.

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

-

Caption: Two-step synthesis workflow from L-propargylglycine.

Applications in Drug Discovery and Development

The utility of this compound extends across various facets of drug discovery, from lead identification to the development of complex bioconjugates.

Unnatural Peptide Synthesis

The incorporation of this non-canonical amino acid into peptide sequences is a primary application. The propargyl group can introduce conformational constraints or act as a bio-isostere for other functional groups. Peptides containing this residue can be synthesized using standard Boc- or Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The resulting alkyne-modified peptides are stable intermediates ready for further modification. This approach is valuable for creating peptide-based therapeutics with enhanced stability and novel functionalities.[1]

Bioconjugation and Click Chemistry

The terminal alkyne is the key to this compound's versatility in modern drug development. It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This allows for the precise and efficient conjugation of the amino acid (or a peptide containing it) to other molecules bearing an azide group, such as:

-

Fluorescent dyes or imaging agents: for tracking the localization of a peptide or drug.

-

Polyethylene glycol (PEG) chains: to improve the pharmacokinetic profile of a therapeutic peptide.

-

Targeting ligands: such as folate conjugates, to direct a cytotoxic agent to cancer cells.[5]

-

Other biomolecules: to create complex drug conjugates or diagnostic tools.[1]

The high efficiency and orthogonality of the click reaction make it an invaluable tool for constructing complex bioactive molecules that would be difficult to assemble using traditional methods.

Intermediate for Complex Molecule Synthesis

Beyond peptides, this compound serves as a chiral starting material for the synthesis of various complex organic molecules and heterocyclic systems. The alkyne can be manipulated through various organic reactions, including hydrogenations, cross-coupling reactions, and cyclizations, making it a valuable building block for creating diverse chemical libraries for drug screening.[6] It has been identified as a key intermediate in the preparation of high-potency, orally-active renin inhibitors, highlighting its direct relevance in pharmaceutical synthesis.[7]

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when handling this compound. The following information is synthesized from safety data sheets of closely related structural analogs.

Hazard Identification

-

GHS Pictograms:

-

Signal Word: Warning [4]

-

Hazard Statements:

-

Precautionary Statements: [4]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P361+P364: Take off immediately all contaminated clothing and wash it before reuse.

-

Handling and Personal Protection

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[2]

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C.[1] Keep away from strong oxidizing agents and strong acids.[2]

Conclusion

This compound is more than a mere chemical intermediate; it is a strategic tool for innovation in the life sciences. Its well-defined stereochemistry, orthogonal protecting groups, and bio-orthogonal reactive handle provide a robust platform for the synthesis of sophisticated peptides and complex drug conjugates. This guide has delineated its fundamental properties, synthetic accessibility, and critical applications, underscoring its authoritative grounding in modern chemical and pharmaceutical research. For scientists and professionals in drug development, a thorough understanding of this versatile building block is essential for advancing the frontiers of therapeutic design and discovery.

References

- Anaspec. (2021). Safety Data Sheet (SDS) for Boc-L-propargylglycine. [URL: https://www.anaspec.com/uploads/MSDS/MSDS_AS-65230.pdf]

- Chem-Impex. (n.d.). Boc-α-methyl-L-propargylglycine.

- Google Patents. (1995). WO1995028385A1 - Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent. [URL: https://patents.google.

- Grambling State University. (n.d.). Material Safety Data Sheet for a related compound.

- MySkinRecipes. (n.d.). Technical data for (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate.

- PubChem. (n.d.). Compound Summary for CID 11817013, this compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11817013]

- Organic Syntheses. (n.d.). Procedure for the synthesis of N-Boc-L-serine methyl ester. [URL: http://www.orgsyn.org/demo.aspx?prep=v70p0101]

- The Royal Society of Chemistry. (2011). Electronic Supplementary Material for a Chemical Communications article. [URL: https://www.rsc.

- Fisher Scientific. (2009). SAFETY DATA SHEET for (R)-N-BOC-Propargylglycine. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC467350010&countryCode=US&language=en]

- ChemicalBook. (2025). Product information for (R)-N-BOC-Propargylglycine. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0138392_EN.htm]

Sources

- 1. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. anaspec.com [anaspec.com]

- 4. (R)-N-BOC-Propargylglycine | 63039-46-3 [chemicalbook.com]

- 5. (2S)-2-Amino-4-pentynoic acid | CAS#:23235-01-0 | Chemsrc [chemsrc.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. gram.edu [gram.edu]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of Boc-L-Propargylglycine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for Boc-L-propargylglycine methyl ester. As a key building block in peptide synthesis and medicinal chemistry, a thorough understanding of its structural confirmation via ¹H and ¹³C NMR is paramount for its effective utilization. This guide is structured to provide not only the spectral data but also the underlying scientific principles that govern the observed chemical shifts and coupling patterns, reflecting a senior application scientist's perspective on data integrity and interpretation.

Molecular Structure and Spectroscopic Rationale

Boc-L-propargylglycine methyl ester is a non-canonical amino acid derivative incorporating three key functional groups that dictate its spectroscopic signature: the N-tert-butyloxycarbonyl (Boc) protecting group, the methyl ester, and the terminal alkyne of the propargyl side chain. Each of these moieties imparts distinct and predictable characteristics to the NMR spectra. The interpretation of these spectra relies on fundamental principles of chemical environment, including electronegativity, inductive effects, and the magnetic anisotropy of π-systems.[1][2][3][4]

The following Graphviz diagram illustrates the molecular structure and the logical grouping of protons and carbons for NMR analysis.

Caption: Molecular structure of Boc-L-propargylglycine methyl ester.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of Boc-L-propargylglycine methyl ester provides a wealth of information regarding the electronic environment of each proton. The expected chemical shifts are influenced by neighboring functional groups. For instance, protons adjacent to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts (downfield).[2][3]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of Boc-L-propargylglycine methyl ester in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of scans: 16-32 scans to achieve adequate signal-to-noise.

-

Relaxation delay: 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Integration | Key Coupling Constants (J, Hz) | Rationale |

| H-N (Amide) | Doublet (d) | ~5.0-5.5 | 1H | J(H-N, Hα) ≈ 7-8 Hz | The amide proton is coupled to the α-proton. Its chemical shift can be variable and is influenced by concentration and hydrogen bonding.[1] |

| Hα (Alpha-proton) | Doublet of Triplets (dt) or Multiplet (m) | ~4.4-4.6 | 1H | J(Hα, H-N) ≈ 7-8 Hz, J(Hα, Hβ) ≈ 5-6 Hz | Deshielded by the adjacent nitrogen and carbonyl group. It is coupled to the amide proton and the two β-protons. |

| O-CH₃ (Methyl Ester) | Singlet (s) | ~3.7-3.8 | 3H | N/A | The three equivalent protons of the methyl ester are deshielded by the adjacent oxygen atom. |

| Cβ-H₂ (Propargyl Methylene) | Doublet of Doublets (dd) | ~2.6-2.8 | 2H | J(Hβ, Hα) ≈ 5-6 Hz, ⁴J(Hβ, Hδ) ≈ 2.5 Hz | These protons are adjacent to the chiral center and the alkyne group. Long-range coupling to the terminal alkyne proton is expected.[5][6] |

| Cδ-H (Terminal Alkyne) | Triplet (t) | ~2.0-2.3 | 1H | ⁴J(Hδ, Hβ) ≈ 2.5 Hz | The terminal alkyne proton appears at a relatively shielded position due to the magnetic anisotropy of the triple bond.[5][7] It is coupled to the two β-protons. |

| C(CH₃)₃ (Boc group) | Singlet (s) | ~1.45 | 9H | N/A | The nine equivalent protons of the tert-butyl group give a strong singlet signal in a shielded region of the spectrum.[8] |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of attached atoms.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, although a more concentrated sample (20-50 mg) may be beneficial.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: A standard proton-decoupled experiment (e.g., zgpg30).

-

Number of scans: 512-1024 scans or more may be necessary due to the low natural abundance of ¹³C.

-

Relaxation delay: 2 seconds.

-

-

Processing: Apply a Fourier transform, followed by phase and baseline correction.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~171-173 | The ester carbonyl carbon is typically found in this downfield region.[9] |

| C=O (Boc) | ~155-156 | The carbamate carbonyl carbon is also deshielded.[9] |

| Cγ (Internal Alkyne) | ~78-82 | sp-hybridized carbons of internal alkynes resonate in this range.[7][10] |

| C(CH₃)₃ (Boc Quaternary) | ~80 | The quaternary carbon of the Boc group. |

| Cδ (Terminal Alkyne) | ~70-73 | The terminal sp-hybridized carbon of the alkyne.[7][10] |

| Cα (Alpha-carbon) | ~52-54 | The α-carbon is attached to both nitrogen and a carbonyl group. |

| O-CH₃ (Methyl Ester) | ~52 | The methyl ester carbon. |

| C(CH₃)₃ (Boc Methyls) | ~28 | The three equivalent methyl carbons of the Boc group. |

| Cβ (Propargyl Methylene) | ~22-25 | The sp³-hybridized methylene carbon of the propargyl group. |

The following Graphviz diagram visualizes the expected workflow for NMR data acquisition and analysis.

Sources

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alkynes | OpenOChem Learn [learn.openochem.org]

- 7. homepages.bluffton.edu [homepages.bluffton.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

thermodynamic properties of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

An In-Depth Technical Guide to the Thermodynamic Properties of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Foreword: From Molecular Structure to Process Viability

In modern pharmaceutical development, the journey from a promising molecular entity to a viable drug product is governed by a deep understanding of its fundamental physicochemical properties. This compound, a chiral building block containing a protected amino acid and a terminal alkyne, represents a class of high-value intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The terminal alkyne is a versatile functional group, amenable to click chemistry, Sonogashira couplings, and other carbon-carbon bond-forming reactions, making this molecule a key precursor for novel therapeutics.

However, its synthetic utility is only part of the story. A comprehensive thermodynamic profile—encompassing its enthalpy of formation, Gibbs free energy, entropy, and heat capacity—is not merely academic. This data is the bedrock of safe, efficient, and scalable chemical processes. It informs everything from reaction hazard assessment and reactor design to predicting reaction equilibrium and ensuring long-term product stability. This guide provides a senior application scientist's perspective on the determination and application of these critical thermodynamic parameters, blending computational prediction with gold-standard experimental validation for researchers, chemists, and drug development professionals.

Part 1: Computational Prediction of Thermodynamic Properties: The In Silico First Pass

Before committing to time- and resource-intensive laboratory work, a computational approach provides a robust and rapid assessment of the molecule's thermodynamic landscape. Density Functional Theory (DFT) stands out as the workhorse method, offering a superior balance of computational cost and accuracy for organic molecules of this size.

Rationale for Method Selection: Why DFT?

We select DFT, specifically the B3LYP functional with a 6-31G(d) basis set, for this initial investigation.

-

Expertise & Experience : The B3LYP hybrid functional has a long-standing track record of providing reliable thermochemical data for a wide range of organic systems. It effectively incorporates a portion of the exact Hartree-Fock exchange, correcting for some of the self-interaction error inherent in simpler DFT methods.

-

Trustworthiness : The 6-31G(d) basis set is a Pople-style split-valence basis set that includes polarization functions on heavy (non-hydrogen) atoms. This is a crucial, self-validating choice because the 'd' functions allow for the distortion of electron orbitals, which is essential for accurately modeling the electron density around the carbonyl and alkyne groups in our target molecule. Without them, the calculated energy would be less reliable.

Computational Workflow Protocol

The following protocol outlines the steps to calculate thermodynamic properties using a computational chemistry package such as Gaussian or ORCA.

-

Step 1: 3D Structure Generation & Input File Preparation

-

Construct the 3D chemical structure of this compound using a molecular editor like Avogadro or GaussView.

-

Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

-

Generate an input file specifying the DFT method (B3LYP), basis set (6-31G(d)), and the desired calculation type (Opt Freq, for geometry optimization followed by frequency analysis).

-

-

Step 2: Geometry Optimization

-

Submit the input file to the computational software. The algorithm will iteratively adjust the molecular geometry to find a local minimum on the potential energy surface.

-

Causality : This step is critical because all subsequent thermodynamic calculations are dependent on the molecule residing at its lowest-energy, most stable conformation.

-

-

Step 3: Vibrational Frequency Analysis

-

Following optimization, the software automatically performs a frequency calculation.

-

Self-Validation : This step serves two purposes. First, it confirms the optimized structure is a true energy minimum. The absence of any imaginary frequencies in the output provides this validation. Second, the calculated vibrational frequencies are used to determine the zero-point vibrational energy (ZPVE) and the contributions of vibrational motion to the overall entropy and enthalpy of the molecule at a given temperature.

-

-

Step 4: Thermochemical Data Extraction

-

The final output file will contain a summary of the thermochemical analysis at a standard state (typically 298.15 K and 1 atm). From this, we extract the key parameters.

-

Predicted Data Summary

The following table serves as a template for summarizing the results obtained from the computational analysis.

| Thermodynamic Property | Symbol | Predicted Value (Units) | Physical Significance |

| Electronic Energy + ZPVE | E₀ + ZPVE | Value from output (Hartree) | The total energy of the molecule at 0 K, including quantum vibrational effects. |

| Standard Enthalpy of Formation | ΔH°f | Value from output (kJ/mol) | The energy change when the molecule is formed from its constituent elements. |

| Standard Gibbs Free Energy of Formation | ΔG°f | Value from output (kJ/mol) | The maximum reversible work obtainable during formation; indicates spontaneity. |

| Standard Molar Entropy | S° | Value from output (J/mol·K) | A measure of the molecule's disorder and number of accessible microstates. |

| Molar Heat Capacity (Constant Pressure) | Cp | Value from output (J/mol·K) | The amount of heat required to raise the temperature of one mole by one degree K. |

Diagram of Computational Workflow

Caption: Workflow for DFT-based prediction of thermodynamic properties.

Part 2: Experimental Validation: The Gold Standard

While computational methods are powerful, experimental data provides the definitive, real-world values required for regulatory filings and high-stakes process safety assessments. The following protocols describe how to obtain the crucial values of heat capacity and enthalpy of formation.

Methodology 1: Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)

The heat capacity is a measure of a substance's ability to absorb heat energy. It is vital for thermal modeling of reactions and for understanding how the material will behave under temperature fluctuations during storage and transport.

-

Authoritative Grounding : The methodology described is based on the principles outlined in the ASTM E1269 standard, "Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry".

-

Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the trustworthiness of the measurements.

-

Sample Preparation : Accurately weigh (~5-10 mg) of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

-

Baseline Measurement : Run a thermal program (e.g., from 25 °C to 150 °C at 10 °C/min) with both the reference and sample pans empty to obtain an instrument baseline.

-

Sapphire Standard : Run the same thermal program with a sapphire standard of known mass. Sapphire is a well-characterized material with a precisely known heat capacity, serving as the calibrant for the measurement.

-

Sample Measurement : Replace the sapphire standard with the sample pan and run the identical thermal program.

-

Data Analysis : The heat flow difference between the sample and the baseline, when compared against the sapphire standard, allows for the direct calculation of the heat capacity (Cp) of the sample as a function of temperature.

Methodology 2: Enthalpy of Formation (ΔH°f) via Bomb Calorimetry

The standard enthalpy of formation is one of the most important thermodynamic parameters. It cannot be measured directly, but it can be derived from the standard enthalpy of combustion (ΔH°c), which is experimentally accessible.

-

Authoritative Grounding : This procedure is conceptually based on standards for measuring the heat of combustion, such as ASTM D240.

-

Calorimeter Calibration : Calibrate the bomb calorimeter by combusting a certified benzoic acid standard. This determines the heat capacity of the calorimeter system (the "bomb" and surrounding water bath), a critical parameter for ensuring accurate results.

-

Sample Preparation : Press a pellet of the sample with a precisely known mass (~1 g). Place the pellet in the combustion crucible.

-

Bomb Assembly : Place the crucible in the stainless-steel bomb. Add a small, measured amount of water to the bomb to ensure all combustion products are in their standard states (e.g., nitric acid from any nitrogen). Seal the bomb and pressurize it with an excess of pure oxygen (e.g., 30 atm).

-

Combustion : Submerge the sealed bomb in the water-filled calorimeter. Ignite the sample remotely via an electrical fuse and record the temperature change of the water bath until a maximum is reached.

-

Calculation of ΔH°c : The measured temperature rise, multiplied by the heat capacity of the calorimeter system, gives the total heat released. Corrections are applied for the combustion of the fuse wire and the formation of nitric acid to isolate the heat of combustion of the sample.

-

Derivation of ΔH°f using Hess's Law : The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using the balanced chemical equation for combustion and the known standard enthalpies of formation of the products (CO₂, H₂O, N₂).

-

For C₁₁H₁₇NO₄ (s) + 12.75 O₂ (g) → 11 CO₂ (g) + 8.5 H₂O (l) + 0.5 N₂ (g)

-

ΔH°f (Sample) = [11 * ΔH°f (CO₂) + 8.5 * ΔH°f (H₂O)] - ΔH°c (Sample)

-

Diagram of Experimental Workflow

Caption: Experimental workflows for determining Cp and ΔH°f.

Part 3: Practical Application in Drug Development

Acquiring this thermodynamic data is not the end goal; it is a means to enable informed, data-driven decisions in process development and safety.

-

Reaction Hazard Assessment : The primary application is calculating the enthalpy of reaction (ΔH°rxn) for any synthetic step involving the title compound. Using the principle ΔH°rxn = ΣΔH°f(products) - ΣΔH°f(reactants), a process chemist can predict whether a reaction will be endothermic (absorbing heat) or exothermic (releasing heat). A large, negative ΔH°rxn signals a significant exotherm, which could lead to thermal runaway if not properly controlled during scale-up. This data is essential for designing adequate cooling systems and ensuring operator safety.

-

Predicting Reaction Equilibrium : The Gibbs free energy of reaction (ΔG°rxn), calculated from the Gibbs free energies of formation, dictates the spontaneity and theoretical yield of a reaction. A negative ΔG°rxn indicates a spontaneous process, while its magnitude relates to the equilibrium constant (K_eq). This allows scientists to predict whether a reaction is favorable under standard conditions and to devise strategies (e.g., changing temperature, removing a product) to drive it to completion.

-

Chemical Process Modeling : Heat capacity data is a direct input for chemical engineering models that simulate reactor performance. It allows for accurate prediction of temperature profiles within a reactor, ensuring that the reaction remains within its optimal and safe operating window.

Conclusion

The thermodynamic characterization of this compound is a quintessential example of the synergy between modern computational chemistry and rigorous experimental validation. The in silico predictions provide a rapid and cost-effective initial assessment, guiding experimental design and resource allocation. The subsequent experimental measurements by DSC and bomb calorimetry deliver the definitive, high-trust data required for ensuring process safety, optimizing reaction efficiency, and meeting stringent regulatory standards. For the drug development professional, this comprehensive thermodynamic dataset transforms a promising molecule from a mere structure on a page into a well-understood, manufacturable entity, paving the way for its successful progression through the development pipeline.

References

-

Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models, 2nd Edition. John Wiley & Sons. [Link]

-

ASTM E1269-11 (2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International. [Link]

-

ASTM D240-19 (2019). Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter. ASTM International. [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

A Technical Guide to Enantiomerically Pure (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Building Block

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, also known as Boc-L-propargylglycine methyl ester, is a chiral non-canonical amino acid derivative that has emerged as a highly versatile and valuable tool in modern organic synthesis and medicinal chemistry. Its unique trifunctional structure, comprising a stereodefined α-amino acid backbone, a readily cleavable N-Boc protecting group, and a terminal alkyne functionality, offers a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, analytical characterization, commercial availability, and key applications, with a focus on its utility in peptide chemistry and the development of novel therapeutics. The strategic incorporation of this building block allows for the introduction of a reactive handle for bioconjugation, metabolic labeling, and the synthesis of peptidomimetics with enhanced pharmacological properties.

Physicochemical Properties and Commercial Availability

The compound, with the CAS Number 71460-02-1 , is a stable, typically solid or liquid substance at room temperature.[1] Its molecular formula is C₁₁H₁₇NO₄, corresponding to a molecular weight of 227.26 g/mol .[2] The presence of the tert-butoxycarbonyl (Boc) group provides good solubility in a wide range of organic solvents, facilitating its use in various reaction conditions.

Commercial Suppliers

A critical aspect for researchers is the reliable sourcing of high-purity starting materials. Enantiomerically pure this compound is available from several commercial suppliers specializing in fine chemicals and amino acid derivatives. The following table provides a non-exhaustive list of vendors who list the compound under CAS number 71460-02-1. Researchers are advised to request certificates of analysis to confirm purity and enantiomeric excess before use.

| Supplier | Website | Notes |

| Ambeed, Inc. | Lists the compound with 95% purity.[1] | |

| BLD Pharmatech | Offers the product and indicates cold-chain transportation.[3] | |

| Echemi | A platform listing multiple suppliers for chemical products, including those for CAS 71460-02-1.[4] | |

| MySkinRecipes | Lists the compound with a CAS number of 173306-82-6, which is sometimes used interchangeably, and notes its application in click chemistry.[4] |

Enantioselective Synthesis: A Methodological Overview

The enantioselective synthesis of this compound is crucial to its application in biologically relevant molecules, where stereochemistry dictates function. While several synthetic strategies can be envisaged, a common and effective approach involves the protection and subsequent modification of the corresponding amino acid, L-propargylglycine.

A general and widely adopted method for the N-protection of amino acids involves the use of Di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a mixed solvent system, such as aqueous dioxane, in the presence of a base like triethylamine to facilitate the reaction.[5] The subsequent esterification to the methyl ester can be achieved using various methods, for instance, by reaction with methanol in the presence of a coupling agent or under acidic conditions.

A representative synthetic workflow is depicted below:

Caption: General synthetic workflow for this compound.

Experimental Protocol: N-Boc Protection of an Amino Acid (General Procedure)

The following is a general, illustrative protocol for the N-Boc protection step, which is a foundational reaction in the synthesis of the target molecule. This protocol is adapted from established methods for Boc protection of amino acids.[5]

-

Dissolution: Dissolve the starting amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

-

Addition of Boc Anhydride: At room temperature, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the stirring solution.

-

Reaction: Continue stirring the mixture. The reaction is typically complete within a few hours.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate to remove byproducts.

-

Isolation: Acidify the aqueous layer with a mild acid (e.g., 5% citric acid solution) and extract the product into an organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of this compound. The following data are representative of what is expected from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the various protons in the molecule. Key expected resonances include a singlet for the nine protons of the tert-butyl group of the Boc protector, a multiplet for the α-proton, signals for the methylene protons adjacent to the alkyne, and a singlet for the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each carbon environment.[6] Noteworthy signals include those for the carbonyl carbons of the ester and the carbamate, the quaternary and methyl carbons of the Boc group, the α-carbon, and the sp-hybridized carbons of the alkyne.[7]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ would be approximately 228.12 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present. Key expected stretches include the N-H stretch of the carbamate, C=O stretches for the ester and carbamate, and the characteristic C≡C and ≡C-H stretches of the terminal alkyne.

Applications in Research and Drug Development

The utility of this compound stems from its identity as a non-canonical amino acid that can be readily incorporated into peptides and other molecules to impart novel properties.[8]

Peptide Synthesis and Peptidomimetics

This building block is frequently used in solid-phase peptide synthesis (SPPS) to introduce an alkyne handle at a specific position within a peptide sequence.[9] The incorporation of such non-canonical amino acids can enhance the metabolic stability of peptides and improve their pharmacokinetic profiles.[10] The alkyne can also be used to create cyclic peptides through side chain-to-side chain linkages, which can constrain the peptide's conformation and enhance its binding affinity and selectivity for its biological target.[5]

Caption: Major applications of this compound.

Click Chemistry and Bioconjugation

The terminal alkyne functionality makes this compound an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[11][] This reaction is highly efficient, specific, and biocompatible, allowing for the covalent linkage of the alkyne-containing peptide to a molecule bearing an azide group. This has been widely exploited for:

-

Bioconjugation: Attaching peptides to proteins, surfaces, or imaging agents.

-

Drug Delivery: Conjugating peptides to drug delivery systems to target specific cells or tissues.

-

Synthesis of Triazole-Containing Peptides: The formation of a stable, aromatic triazole ring within a peptide structure can act as a mimic of a peptide bond and can confer unique structural and biological properties.[9][13] The triazole moiety can also enhance the stability of peptides against enzymatic degradation.[10]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[14][15] Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if inhaled or swallowed.[16] It is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and storage information. The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

Conclusion

Enantiomerically pure this compound is a powerful and versatile building block for chemical biology and drug discovery. Its strategic use enables the precise introduction of a reactive alkyne group into peptides and other molecules, opening up a vast chemical space for the development of novel therapeutics, diagnostic tools, and research probes. A thorough understanding of its synthesis, characterization, and reactivity is essential for harnessing its full potential in advancing scientific research.

References

-

Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. ResearchGate. Available from: [Link]

-

The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. National Institutes of Health. Available from: [Link]

-

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate. MySkinRecipes. Available from: [Link]

-

Cu-Catalyzed Azide−Alkyne Cycloaddition. ACS Publications. Available from: [Link]

-

Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. National Institutes of Health. Available from: [Link]

-

Peptide Synthesis with 5‐Amino‐1‐methyl‐1H‐[1][4][17]triazole‐3‐carboxylic Acid. ResearchGate. Available from: [Link]

-

This compound | C11H17NO4 | CID 11817013. PubChem. Available from: [Link]

- Preparation method of Boc-glycine. Google Patents.

-

13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane. ResearchGate. Available from: [Link]

-

Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Royal Society of Chemistry. Available from: [Link]

-

Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers. Available from: [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Available from: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

-

SAFETY DATA SHEET. Fisher Scientific. Available from: [Link]

-

Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. Available from: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. Available from: [Link]

-

The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. National Institutes of Health. Available from: [Link]

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available from: [Link]

-

Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species. MDPI. Available from: [Link]

- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. Google Patents.

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Wiley Online Library. Available from: [Link]

-

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. PubChem. Available from: [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]

Sources

- 1. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H17NO4 | CID 11817013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemimpex.com [chemimpex.com]

- 9. The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species [mdpi.com]

- 11. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. file.bldpharm.com [file.bldpharm.com]

- 17. researchgate.net [researchgate.net]

Navigating the Safety Landscape of (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate, a key building block in synthetic organic chemistry, particularly in the construction of complex peptides and pharmaceutical intermediates, requires a nuanced understanding of its safety profile to ensure its responsible and effective use in the laboratory. This guide provides a comprehensive overview of the material's safety data, offering insights into its potential hazards, handling protocols, and emergency procedures, tailored for the discerning scientific professional.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a chiral compound featuring a terminal alkyne, a carbamate-protected amine, and a methyl ester. These functional groups dictate its reactivity and inform its safety considerations.

| Property | Value | Source |

| CAS Number | 71460-02-1 | [1] |

| Molecular Formula | C₁₁H₁₇NO₄ | [2] |

| Molecular Weight | 227.26 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid or oil. | |

| Storage Temperature | 2-8°C | [3] |

Section 2: Hazard Identification and Toxicological Profile

-

Acute Oral Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

The terminal alkyne functionality warrants particular attention due to its potential for energetic decomposition under certain conditions, although this is more pronounced in simpler, less substituted alkynes. The N-Boc protecting group is generally stable under neutral and basic conditions but will readily cleave under acidic conditions, liberating isobutylene and carbon dioxide.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous laboratory safety practices is paramount when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

Caption: Recommended Personal Protective Equipment for handling this compound.

Step-by-Step PPE Protocol:

-

Eye Protection: Always wear chemical safety goggles that provide a complete seal around the eyes.

-

Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use.

-

Skin Protection: A standard laboratory coat should be worn. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is recommended.

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used.

Storage

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Temperature: Store in a refrigerator at 2-8°C.[3]

-

Container: Keep the container tightly sealed to prevent moisture ingress and potential degradation.

-

Environment: Store in a dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |

Accidental Release Measures

A calm and methodical approach is necessary to manage a spill effectively.

Caption: Step-by-step workflow for responding to a spill of this compound.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.

-

Collect: Carefully scoop the absorbed material into a designated, labeled waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use a dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can also be used to cool fire-exposed containers.

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Section 5: Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is crucial for safe handling and experimental design.

-

Chemical Stability: The compound is stable under recommended storage conditions.

-

Conditions to Avoid: Avoid exposure to strong acids, strong bases, and strong oxidizing agents. The terminal alkyne can undergo vigorous reactions, including polymerization, in the presence of certain catalysts or under elevated temperatures and pressures.

-

Incompatible Materials: Strong acids will cleave the Boc protecting group. Strong bases can deprotonate the terminal alkyne, forming a reactive acetylide. Strong oxidizing agents can react with the alkyne and other parts of the molecule.

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Conclusion

This compound is a valuable synthetic tool that can be handled safely with the appropriate knowledge and precautions. By understanding its potential hazards, implementing robust handling and storage protocols, and being prepared for emergencies, researchers can confidently and responsibly utilize this compound in their pursuit of scientific advancement. This guide serves as a foundational resource, and it is imperative that all users consult the most up-to-date Safety Data Sheet from their supplier and adhere to their institution's safety guidelines.

References

-

Aladdin. This compound. [Link]

-

Cenmed. This compound (C007B-275929). [Link]

-

University of Connecticut Environmental Health and Safety. Lab Accident/First Aid Information. [Link]

-

Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. [Link]

Sources

A Guide to the Synthesis of Propargylglycine Derivatives: Strategies and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Propargyl Moiety

Propargylglycine, a non-proteinogenic amino acid, and its derivatives are of significant interest in medicinal chemistry and drug development. The presence of the propargyl group—a three-carbon unit containing a carbon-carbon triple bond—confers unique chemical properties that make these molecules valuable as irreversible enzyme inhibitors and versatile synthetic intermediates.[1][2] For instance, N-propargylglycine (N-PPG) has been identified as a suicide inhibitor of proline dehydrogenase with potential anticancer activity.[3] The terminal alkyne functionality serves as a crucial handle for various chemical modifications, including cross-coupling reactions and cycloadditions, enabling the construction of complex molecular architectures.[4]

Given their therapeutic potential and synthetic utility, the development of efficient and stereocontrolled methods for the synthesis of propargylglycine derivatives is a critical area of research. This guide provides an in-depth overview of the primary synthetic strategies, focusing on the underlying principles and practical considerations for achieving high yields and stereoselectivity.

Core Challenge: Mastering Stereochemistry

The central challenge in the synthesis of most propargylglycine derivatives lies in controlling the stereochemistry at the α-carbon. As with other α-amino acids, the biological activity of propargylglycine derivatives is often dependent on a specific enantiomer. Therefore, synthetic methods that can selectively produce either the (R)- or (S)-enantiomer are highly sought after.[5] The primary approaches to address this challenge can be broadly categorized into asymmetric synthesis, enzymatic methods, and the use of chiral pool starting materials.

Asymmetric Synthetic Strategies

Asymmetric synthesis aims to create the desired chiral center with a high degree of enantioselectivity, often employing chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.[5]

Chiral Auxiliary-Mediated Synthesis

This widely used strategy involves covalently attaching a chiral organic molecule, known as a chiral auxiliary, to a prochiral substrate.[5] The auxiliary then directs a subsequent diastereoselective alkylation or other bond-forming reaction. After the new stereocenter is established, the auxiliary is cleaved to yield the enantioenriched product.[5]

-

Causality Behind the Choice: Chiral auxiliaries, such as oxazolidinones (popularized by David Evans) or those derived from amino alcohols like pseudoephedrine, create a sterically defined environment around the reaction center.[] This steric hindrance forces the incoming electrophile (in this case, a propargyl group) to approach from a specific face, leading to the preferential formation of one diastereomer. The choice of auxiliary is critical and often depends on the specific substrate and desired stereochemical outcome. For example, both (S)- and (R)-configurations of the amino acid can be accessed by using the corresponding enantiomer of the chiral auxiliary.[7]

-

Workflow Example:

-

Acylation of the chiral auxiliary with a glycine derivative.

-

Diastereoselective alkylation with a propargyl halide.

-

Mild cleavage of the auxiliary to release the desired propargylglycine derivative.[5]

-

Catalytic Asymmetric Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reacting water-soluble and organic-soluble reagents in a biphasic system.[8] In the context of amino acid synthesis, chiral phase-transfer catalysts, often derived from Cinchona alkaloids, are used to shuttle a glycine enolate equivalent from an aqueous basic phase to an organic phase containing the alkylating agent (propargyl bromide).[8][9]

-

Mechanism of Action: The chiral catalyst forms a tight ion pair with the enolate. The chiral environment of the catalyst dictates the trajectory of the incoming propargyl halide, resulting in an enantioselective alkylation.[8] O'Donnell's work in this area demonstrated that the benzophenone imine of glycine tert-butyl ester is an excellent substrate, as the monoalkylated product is less acidic than the starting material, preventing dialkylation and racemization.[8]

-

Experimental Protocol: O'Donnell Asymmetric Synthesis of Propargylglycine Derivative

-

Preparation of the Schiff Base: The benzophenone imine of glycine tert-butyl ester is prepared by the transimination of glycine tert-butyl ester hydrochloride with benzophenone imine.[9]

-

Phase-Transfer Catalysis: The Schiff base is dissolved in an organic solvent (e.g., a mixture of toluene and methylene chloride).[9] An aqueous solution of a strong base (e.g., 50% NaOH) is added. A chiral phase-transfer catalyst, such as an O-allyl-N-benzylcinchonidinium salt, is introduced. Propargyl bromide is then added, and the reaction is stirred vigorously at a controlled temperature (e.g., 0°C) until completion.

-

Workup and Hydrolysis: The organic layer is separated, washed, and concentrated. The resulting protected amino acid is then hydrolyzed with aqueous acid to remove the benzophenone and tert-butyl protecting groups, yielding the optically active propargylglycine.

-